
1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a methoxyethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The typical synthetic route includes:
Bromination of Benzene: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
Etherification: The bromobenzene is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydroxide to form 1-bromo-3-(2-methoxyethoxy)benzene.
Further Bromination: The final step involves the bromination of 1-bromo-3-(2-methoxyethoxy)benzene to introduce the second bromine atom, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in hydrocarbons.
Applications De Recherche Scientifique
1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of sigma complexes with nucleophiles. This interaction leads to the substitution of the bromine atoms with other functional groups, thereby modifying the chemical structure of the compound .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-3-(2-methoxyethoxy)benzene
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
Comparison: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is unique due to the presence of two bromine atoms and a methoxyethoxy group attached to the benzene ring. This structural feature imparts distinct reactivity and chemical properties compared to similar compounds. For instance, 1-Bromo-2-(2-methoxyethoxy)ethane lacks the aromatic benzene ring, while 1-Bromo-3-(2-methoxyethoxy)benzene has only one bromine atom .
Propriétés
Formule moléculaire |
C11H14Br2O2 |
|---|---|
Poids moléculaire |
338.04 g/mol |
Nom IUPAC |
1-bromo-3-[2-bromo-1-(2-methoxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H14Br2O2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
Clé InChI |
YWTKQRHOHNVVTF-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(CBr)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



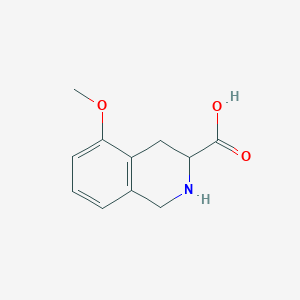
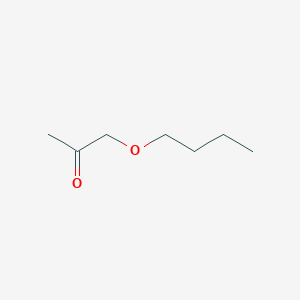
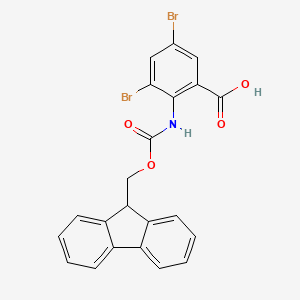
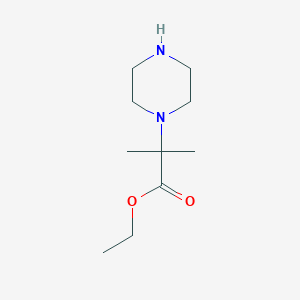
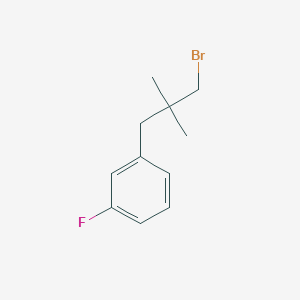
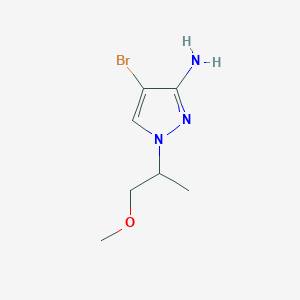






![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
